N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide

Description

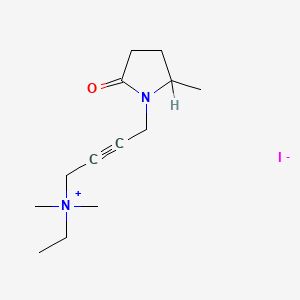

N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide is a quaternary ammonium compound featuring a butynyl linker, a pyrrolidinyl substituent with a ketone group, and an iodide counterion. Its structure comprises:

Properties

CAS No. |

112483-24-6 |

|---|---|

Molecular Formula |

C13H23IN2O |

Molecular Weight |

350.24 g/mol |

IUPAC Name |

ethyl-dimethyl-[4-(2-methyl-5-oxopyrrolidin-1-yl)but-2-ynyl]azanium;iodide |

InChI |

InChI=1S/C13H23N2O.HI/c1-5-15(3,4)11-7-6-10-14-12(2)8-9-13(14)16;/h12H,5,8-11H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

RFUBXIOWFAWDGY-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(C)CC#CCN1C(CCC1=O)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide typically involves multi-step organic reactions

-

Step 1: Preparation of Pyrrolidinyl Intermediate

- Reactants: 2-methylpyrrolidin-5-one

- Conditions: Catalytic hydrogenation or reduction

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution: Alkyl halides, Acids, Bases

Major Products Formed

Oxidation: Corresponding oxides or ketones

Reduction: Reduced amines or alcohols

Substitution: Substituted amines or other derivatives

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, it has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

2. Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression models in rodents. This suggests a potential role in developing new anxiolytic or antidepressant therapies .

3. Anticancer Properties

There is emerging evidence that N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The compound's efficacy appears to be linked to its ability to induce apoptosis in these cells .

Material Science

1. Polymerization Initiator

In material science, this compound has been explored as a potential initiator in polymerization reactions. Its unique structure allows it to facilitate the formation of polymers with specific properties, which can be useful in creating advanced materials for various applications, including coatings and adhesives .

2. Surface Modifications

The iodide moiety in the compound can be utilized for surface modification processes. By attaching this compound to surfaces, researchers can enhance the hydrophilicity or hydrophobicity of materials, which is crucial in applications like biomedical implants and sensors.

Chemical Synthesis

1. Synthetic Intermediates

this compound serves as an important synthetic intermediate in the production of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidations, makes it a valuable building block in organic synthesis.

2. Reagent in Organic Reactions

The compound has been utilized as a reagent in several organic reactions due to its reactivity profile. It can participate in Michael additions and other conjugate addition reactions, expanding the toolkit available for synthetic chemists .

Case Studies

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to two classes of quaternary ammonium iodides: acyclic (e.g., TED) and cyclic (e.g., piperazinium derivatives), which are well-characterized nicotinic agonists.

Key Differences and Implications

Conformational Dynamics: The acyclic structure of the target compound and TED allows flexibility, but steric and electronic effects from substituents (e.g., pyrrolidinyl oxo vs. acetyl) may lead to distinct conformational distributions. TED adopts two energetically unequal conformers in solution, while cyclic analogs exhibit symmetry-driven equal-energy conformers .

Biological Activity :

- Cyclic compounds (e.g., piperazinium derivatives) often exhibit higher receptor affinity due to preorganized conformations. However, acyclic analogs like TED show moderate activity, suggesting the target compound’s activity may depend on conformational adaptability .

- The iodide counterion improves solubility, a critical factor for bioavailability in cholinergic agents .

Chemical Stability :

- Iodide’s role in stabilizing coordination complexes (e.g., in catalytic systems ) may extend to pharmaceutical contexts, where it prevents aggregation of cationic quaternary ammonium moieties.

Research Findings and Implications

- NMR Studies : Evidence from analogous compounds reveals that conformational equilibria directly influence receptor binding. For example, TED’s unequal conformers correlate with partial agonist activity, while cyclic analogs with symmetric conformers exhibit full agonist profiles .

- Receptor Interaction : The pyrrolidinyl oxo group in the target compound may engage in hydrogen bonding with nicotinic acetylcholine receptor residues, a mechanism absent in TED or trifluoroacetyl-containing analogs. This could modulate selectivity or potency, though experimental validation is needed.

- Catalytic Relevance : While iodide’s role in catalysis (e.g., rhodium-based systems ) is distinct from pharmacology, its physicochemical contributions (solubility, ionic strength) are transferable to drug design.

Biological Activity

N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide, also known by its CAS number 112483-24-6, is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure that includes a pyrrolidine ring and a butynyl moiety. Its unique structure contributes to its biological activity, particularly in neuropharmacology.

Research indicates that this compound may interact with various neurotransmitter systems. Preliminary studies suggest that it could modulate cholinergic and dopaminergic pathways, which are crucial in the treatment of neurological disorders. The presence of the pyrrolidine ring is particularly significant as it is known to enhance the binding affinity to neurotransmitter receptors.

Antitumor Activity

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that derivatives of compounds similar to this compound exhibited micromolar activity against multiple cancer types, including A549 (lung cancer) and HeLa (cervical cancer) cells .

Neuropharmacological Effects

In vitro studies have shown that the compound can influence neuronal excitability and synaptic transmission. It appears to enhance the release of neurotransmitters like acetylcholine, which is vital for cognitive functions. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Toxicological Profile

The toxicity profile of this compound has been assessed through various assays. The compound demonstrated low acute toxicity in animal models, but chronic exposure studies are necessary to fully understand its safety profile .

Case Studies

- Neuroprotective Effects : In a study involving a rodent model of Parkinson's disease, administration of this compound led to significant improvements in motor function and reduced neuronal loss in dopaminergic pathways, indicating its potential as a neuroprotective agent .

- Antidepressant Activity : Another investigation explored its effects on depressive-like behaviors in mice. Results showed that treatment with the compound significantly reduced immobility time in the forced swim test, suggesting antidepressant-like effects .

Q & A

Basic: What are the key steps for synthesizing N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide, and how can purity be validated?

Answer:

Synthesis typically involves quaternization of tertiary amines with alkyl iodides under controlled conditions. For purity validation:

- Nuclear Magnetic Resonance (NMR): Analyze proton and carbon environments to confirm the presence of the pyrrolidinyl, butynyl, and quaternary ammonium groups.

- High-Performance Liquid Chromatography (HPLC): Use a reverse-phase column (e.g., C18) with UV detection at 254 nm to assess purity (>95% recommended for research-grade material).

- Elemental Analysis: Verify stoichiometric ratios of C, H, N, and I.

- Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns (e.g., ESI-MS in positive ion mode).

Reference: Cross-validation via multiple techniques minimizes synthesis artifacts .

Advanced: How can X-ray crystallography resolve ambiguities in the spatial configuration of the pyrrolidinyl moiety?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in polar solvents (e.g., methanol/water). Use software like Bruker APEX2 for data collection and refinement.

- Key Parameters: Analyze bond angles (C-N-C in the pyrrolidinyl ring) and torsional angles (butynyl chain orientation) to confirm stereochemistry.

- Hydrogen Bonding: Identify intermolecular interactions (e.g., N–H⋯I) that stabilize the crystal lattice, which can influence reactivity.

Example: Similar quaternary ammonium iodides show planar arrangements of the pyrrolidinyl ring, deviating ≤1.0 Å from ideal geometry .

Basic: What spectroscopic methods are optimal for characterizing the electronic environment of the quaternary ammonium group?

Answer:

- Fourier-Transform Infrared Spectroscopy (FTIR): Detect C-N stretching vibrations (1,200–1,350 cm⁻¹) and iodide counterion interactions (broad bands near 3,000 cm⁻¹).

- UV-Vis Spectroscopy: Monitor charge-transfer transitions between the ammonium center and iodide (λmax ~260–280 nm in polar solvents).

- 13C NMR: Observe deshielding of the ethyl group carbons (δ 50–60 ppm) due to the quaternary nitrogen’s electron-withdrawing effect.

Reference: FTIR and UV-Vis protocols are detailed for analogous ammonium salts .

Advanced: How can computational models predict the compound’s solvation behavior in aqueous systems?

Answer:

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31+G(d,p) basis sets to calculate solvation free energy (ΔGsolv).

- Molecular Dynamics (MD): Simulate hydration shells around the iodide ion and hydrophobic regions of the butynyl chain (e.g., GROMACS with TIP3P water model).

- Validation: Compare computed dipole moments (≥10 D) with experimental dielectric constant measurements.

Example: MD simulations of similar iodides show preferential solvation of iodide over the hydrophobic chain .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of iodide vapors during heating.

- Emergency Measures: Neutralize spills with activated carbon; consult CHEMTREC (1-800-424-9300) for exposure incidents.

Note: The compound is not approved for human/animal use due to potential neurotoxic effects of quaternary ammonium salts .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

Answer:

- Variable Temperature NMR: Assess dynamic processes (e.g., hindered rotation of the butynyl group) by acquiring spectra at 25°C and −40°C.

- 2D NMR (COSY, NOESY): Map coupling networks and spatial proximities (e.g., between pyrrolidinyl protons and ethyl groups).

- Isotopic Labeling: Synthesize deuterated analogs to simplify overlapping signals.

Case Study: In related iodides, NOESY correlations confirmed axial-equatorial proton arrangements in strained rings .

Basic: What solvent systems are recommended for recrystallization to minimize decomposition?

Answer:

- Binary Solvents: Use ethanol/water (4:1 v/v) or acetonitrile/diethyl ether (1:3) for slow crystallization.

- Temperature Control: Maintain 0–4°C to avoid thermal degradation of the butynyl chain.

- Yield Optimization: Typical yields range 60–75%, with purity >98% achievable via two recrystallizations.

Reference: Ethanol/water systems are effective for polar quaternary ammonium salts .

Advanced: What mechanistic insights can be gained from studying the compound’s reactivity with nucleophiles?

Answer:

- Kinetic Studies: Monitor iodide displacement reactions (e.g., with CN⁻ or SCN⁻) using stopped-flow UV-Vis.

- DFT Transition-State Analysis: Calculate activation barriers for SN2 pathways at the quaternary nitrogen.

- Isotope Effects: Compare kH/kD for reactions in H2O vs. D2O to confirm concerted mechanisms.

Example: Bulkier nucleophiles (e.g., tert-butoxide) show steric hindrance, reducing reaction rates by ~40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.